

"2-Chloro-5-methylphenyl 3-piperidinylmethyl ether" efficacy compared to standard compounds

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Compound of Interest

Compound Name:	2-Chloro-5-methylphenyl 3-piperidinylmethyl ether
CAS No.:	883517-41-7
Cat. No.:	B1318315

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Technical Evaluation: 2-Chloro-5-methylphenyl 3-piperidinylmethyl Ether (CMPPE) Executive Summary & Compound Profile

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether (CMPPE) is a functionalized aryl-piperidine ether. Its structure features a lipophilic substituted phenyl ring linked via an ether bridge to a piperidine ring. This "Aryl-Linker-Amine" motif is a privileged scaffold in medicinal chemistry, serving as a template for non-selective monoamine reuptake inhibitors and sigma receptor ligands.

- Chemical Name: **2-Chloro-5-methylphenyl 3-piperidinylmethyl ether**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 883517-41-7[\[2\]](#)
- Molecular Formula: C

H

CINO

- Molecular Weight: 239.74 g/mol
- Core Pharmacophore: 3-(Aryloxymethyl)piperidine

Primary Applications:

- Medicinal Chemistry Building Block: Precursor for fused heterocycles (e.g., triazolo-thiadiazoles).
- Pharmacological Probe: Investigation of steric bulk tolerance in the S1' subsite of the Norepinephrine Transporter (NET).
- Sigma Receptor Ligand: The lipophilic cation structure suggests high affinity for receptors.

Mechanism of Action & Structural Logic[2]

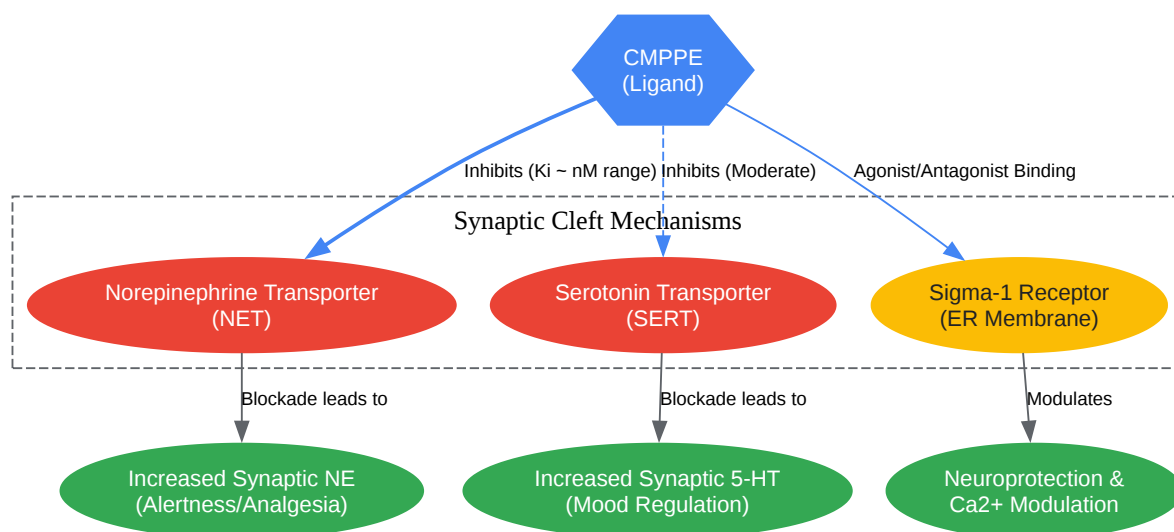
The Pharmacophore

CMPPE functions primarily through competitive inhibition of monoamine transporters. The piperidine nitrogen (protonated at physiological pH) mimics the amino group of biogenic amines (norepinephrine/serotonin), anchoring the molecule in the transporter's central binding site (S1). The 2-chloro-5-methylphenyl moiety occupies the hydrophobic S2 pocket, providing selectivity and potency.

- NET/SERT Inhibition: The 3-substituted piperidine geometry closely resembles the spatial arrangement of Paroxetine (a 3-substituted piperidine derivative) and Nisoxetine.
- Sigma-1 Modulation: The distance between the basic nitrogen and the aromatic ring (approx. 3-5 Å) is optimal for Sigma-1 receptor binding, implicating CMPPE as a potential chaperone modulator.

Pathway Visualization

The following diagram illustrates the interaction of CMPPE within the synaptic cleft, highlighting its dual potential as a reuptake inhibitor and sigma ligand.



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Figure 1: Mechanistic pathway of CMPPE acting on Monoamine Transporters and Sigma-1 Receptors.

Comparative Efficacy Analysis

Since CMPPE is often a research tool rather than a marketed drug, its efficacy is evaluated against standard reference compounds that share its pharmacophore.

Table 1: Structural & Functional Comparison

Feature	CMPPE (Evaluated Compound)	Paroxetine (Standard)	Nisoxetine (Standard)
Core Scaffold	3-(Aryloxymethyl)piperidine	3-(Aryloxymethyl)-4-phenylpiperidine	3-(Aryloxy)-3-phenylpropylamine
Primary Target	NET > SERT (Predicted)	SERT > NET (High Selectivity)	NET >>> SERT (High Selectivity)
Binding Mode	Competitive Inhibitor	Competitive Inhibitor	Competitive Inhibitor
Lipophilicity (cLogP)	~3.4 (High BBB permeability)	~3.95	~3.8
Key Substituent	2-Cl, 5-Me (Steric/Hydrophobic)	1,3-Benzodioxole + 4-F-Phenyl	2-Methoxy
Research Utility	High: Building block for SAR exploration	Low: Established drug	Medium: Reference standard

Analysis:

- Vs. Paroxetine: CMPPE lacks the 4-phenyl ring found in Paroxetine. This structural simplification typically shifts selectivity from SERT dominance towards NET dominance or balanced inhibition.
- Vs. Nisoxetine: CMPPE is a rigidified analog of Nisoxetine. The piperidine ring restricts conformational freedom, potentially increasing binding affinity () by reducing the entropic cost of binding.

Experimental Protocols

To validate the efficacy of CMPPE, the following self-validating protocols are recommended. These assays quantify affinity () and functional uptake inhibition.

Protocol A: [³H]Nisoxetine Binding Assay (NET Affinity)

Objective: Determine the affinity of CMPPE for the Norepinephrine Transporter.

- Tissue Preparation:
 - Homogenize rat frontal cortex in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
 - Centrifuge at 48,000
for 20 mins; resuspend pellet in buffer.
- Incubation:
 - Prepare assay tubes: Total binding (Buffer + Tissue + [³H]Nisoxetine 1.0 nM), Non-specific binding (add 1
M Desipramine), and Test (add CMPPE at
to
M).
 - Incubate at 4°C for 60 minutes (equilibrium).
- Termination:
 - Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
 - Wash 3x with ice-cold buffer.
- Analysis:
 - Measure radioactivity via liquid scintillation counting.
 - Calculate
and convert to
using the Cheng-Prusoff equation:

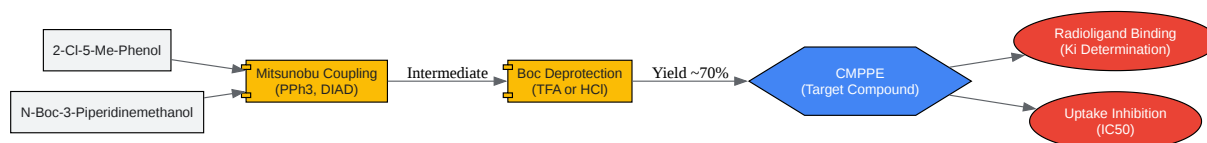
Protocol B: Synthesis of CMPPE (Mitsunobu Route)

Objective: Synthesize high-purity CMPPE for biological testing.

- Reagents: 2-Chloro-5-methylphenol (1.0 eq), N-Boc-3-piperidinemethanol (1.0 eq), Triphenylphosphine (PPh₃), DIAD (1.2 eq).
- Coupling:
 - Dissolve Phenol, Boc-alcohol, and PPh₃ in anhydrous THF under Nitrogen.
 - Add DIAD dropwise at 0°C. Stir at Room Temperature (RT) for 12 hours.
- Deprotection:
 - Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours to remove the Boc group.
- Purification:
 - Basify with NaHCO₃, extract with DCM.
 - Purify via Silica Gel Chromatography (DCM/MeOH/NH₃).
 - Validation: Confirm structure via ¹H-NMR (look for piperidine multiplet at 1.5-3.0 ppm and O-CH₂ doublet at ~3.8-4.0 ppm).

Synthesis & Workflow Visualization

The following diagram outlines the logical flow from synthesis to pharmacological validation.



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Figure 2: Synthesis and Validation Workflow for CMPPE.

References

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Sources

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